molecular formula C5H5NO B189474 Pyridine-N-oxide CAS No. 694-59-7

Pyridine-N-oxide

Cat. No. B189474
Key on ui cas rn: 694-59-7
M. Wt: 95.1 g/mol
InChI Key: ILVXOBCQQYKLDS-UHFFFAOYSA-N
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Patent
US04844892

Procedure details

Ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g) and pyridine N-oxide (38 g) in toluene (250 ml) are heated together under reflux in an atmosphere of nitrogen with vigorous stirring for 9 hours. After cooling, the product is partitioned with water (400 ml). The toluene layer is separated and the aqueous layer is extracted with a further amount of toluene (100 ml). The combined toluene extracts are dried over magnesium sulphate and the toluene removed by fractional distillation. The residue is distilled under vacuum to give ethyl 5-oxopentanoate as a colourless oil (14.1 g), m.s. M+ 144.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].C(=O)(O)[O-:12].[Na+].[N+]1([O-])C=CC=CC=1>C1(C)C=CC=CC=1>[O:12]=[CH:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
BrCCCCC(=O)OCC
Name
Quantity
34 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
38 g
Type
reactant
Smiles
[N+]1(=CC=CC=C1)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product is partitioned with water (400 ml)
CUSTOM
Type
CUSTOM
Details
The toluene layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with a further amount of toluene (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined toluene extracts are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the toluene removed by fractional distillation
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under vacuum

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
O=CCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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